molecular formula C20H22BBrO4 B6327890 Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate CAS No. 2096995-65-0

Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No. B6327890
CAS RN: 2096995-65-0
M. Wt: 417.1 g/mol
InChI Key: NMNPOEDIPNWJKE-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate, or B5B2TMB, is an organic compound that has recently been gaining traction in the scientific community. It is a brominated dioxaborinan-benzoate, a type of compound that is used in many fields of science, including organic synthesis, materials science, and biochemistry. B5B2TMB has been shown to have unique properties and applications, making it a promising area of research. In

Scientific Research Applications

B5B2TMB has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a ligand for materials science, and as a reagent for biochemistry. In organic synthesis, B5B2TMB has been used to catalyze the formation of a variety of organic compounds, including alcohols, amines, and carboxylic acids. In materials science, it has been used as a ligand to bind to transition metals, allowing for the formation of complexes with unique properties. In biochemistry, B5B2TMB has been used as a reagent to detect the presence of various enzymes and proteins.

Mechanism of Action

The mechanism of action of B5B2TMB is not yet fully understood. However, it is believed that the bromine atom in the compound is responsible for its unique properties. The bromine atom is believed to bind to the transition metals in materials science, allowing for the formation of complexes with unique properties. In biochemistry, the bromine atom is thought to interact with the enzyme or protein being studied, allowing for the detection of its presence.
Biochemical and Physiological Effects
The biochemical and physiological effects of B5B2TMB are not yet fully understood. However, it is believed that the bromine atom in the compound is responsible for its unique properties. The bromine atom is believed to bind to the transition metals in materials science, allowing for the formation of complexes with unique properties. In biochemistry, the bromine atom is thought to interact with the enzyme or protein being studied, allowing for the detection of its presence.

Advantages and Limitations for Lab Experiments

The use of B5B2TMB in laboratory experiments offers a number of advantages. It is an efficient and reliable reagent, allowing for the synthesis of a variety of organic compounds. It is also a versatile reagent, able to be used in a variety of applications, including organic synthesis, materials science, and biochemistry. Additionally, it is relatively inexpensive and easy to obtain.
However, there are some limitations to the use of B5B2TMB in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. As such, there is still much to be learned about its properties and applications. Additionally, it is a brominated compound, and thus may have potential toxicity issues that should be considered before its use in laboratory experiments.

Future Directions

There are a number of potential future directions for research on B5B2TMB. One potential direction is to further investigate its mechanism of action, in order to gain a better understanding of its properties and applications. Additionally, further research could be done to explore its potential toxicity, as well as its potential use in drug development. Finally, further research could be done to explore its potential applications in materials science, as well as its potential use in industrial processes.

Synthesis Methods

The synthesis of B5B2TMB involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ylbenzoate, which is also known as TMB. This reaction is catalyzed by a base, such as sodium hydroxide, and is completed in two steps. First, the aldehyde reacts with the TMB to form a dioxaborinan-benzoate intermediate. This intermediate is then reacted with bromine to form the final product, B5B2TMB. The reaction is highly efficient and can be completed in a relatively short amount of time.

properties

IUPAC Name

benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BBrO4/c1-14-12-20(2,3)26-21(25-14)18-10-9-16(22)11-17(18)19(23)24-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNPOEDIPNWJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoate

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